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Executive Summary

Elobixibat is a first-in-class, minimally absorbed inhibitor of the Ileal Bile Acid Transporter
(IBAT). Developed to treat chronic constipation, its novel mechanism of action offers a targeted,
luminal approach to enhancing colonic motility and secretion. By patrtially inhibiting the
reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile
acids in the colon, leveraging their natural physiological effects to alleviate constipation. This
document provides a comprehensive technical overview of elobixibat's journey from discovery
to clinical application, detailing its pharmacology, the methodologies of pivotal trials, and key
guantitative outcomes.

Discovery and Development History

Elobixibat, initially known as A3009, was originated by AstraZeneca and subsequently
developed by Albireo AB, a spin-out from AstraZeneca formed in 2008. The development
strategy focused on creating a potent, selective, and minimally systemic inhibitor of the apical
sodium-dependent bile acid transporter (ASBT), also known as the lleal Bile Acid Transporter
(IBAT).

The commercialization and further development pathway involved several key partnerships:

» Albireo AB led the initial clinical development.
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 EAPharma Co., Ltd. (originally Ajinomoto Pharmaceuticals) acquired exclusive rights for
development and commercialization in Japan and other select Asian countries.

» Mochida Pharmaceutical Co., Ltd. partnered with EA Pharma for co-development and co-
marketing in Japan.

This strategic collaboration led to the successful approval of elobixibat in Japan.

Regulatory Milestones

e February 1, 2017: EA Pharma submitted a New Drug Application (NDA) to the Japanese
Pharmaceuticals and Medical Devices Agency (PMDA).

e January 19, 2018: Elobixibat was approved in Japan for the treatment of chronic
constipation, becoming the first IBAT inhibitor to be approved anywhere in the world. It is
marketed under the brand name Goofice®.

Mechanism of Action

Elobixibat exerts its therapeutic effect by acting locally in the distal ileum. Its primary target is
the lleal Bile Acid Transporter (IBAT), a protein encoded by the SLC10A2 gene, which is
responsible for the reabsorption of approximately 95% of bile acids from the intestine back into
the portal circulation.

By inhibiting IBAT, elobixibat interrupts this enterohepatic circulation. This leads to two primary

consequences:

 Increased Colonic Bile Acids: A greater concentration of bile acids passes into the large
intestine. In the colon, bile acids act as signaling molecules and pro-secretory agents. They
stimulate the secretion of water and electrolytes into the colonic lumen and enhance colonic
motility, including high-amplitude propagating contractions. This results in softer stools and
accelerated transit time.

 Increased Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver lessens
the negative feedback on the enzyme cholesterol 7a-hydroxylase (CYP7A1), the rate-limiting
step in bile acid synthesis. The liver compensates by converting more cholesterol into new
bile acids, which leads to a secondary effect of reducing serum LDL-cholesterol levels.
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The downstream effects in the colon are mediated by bile acids interacting with various cellular
targets, including the G-protein coupled receptor TGR5, which is known to stimulate fluid
secretion and colonic motility.[1][2][3][4][5]
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Figure 1: Elobixibat Mechanism of Action
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Caption: Elobixibat inhibits the IBAT in the terminal ileum, disrupting enterohepatic circulation.

Preclinical and Clinical Pharmacology
Preclinical Pharmacology

In vitro studies using transfected HEK293 cells demonstrated that elobixibat is a highly potent
and selective inhibitor of the human IBAT.[6] This selectivity is crucial as it minimizes interaction
with other bile acid transporters, such as those in the liver, thereby confining its action to the
intended site in the ileum.[6] Animal studies, including those in dogs, confirmed that elobixibat
administration leads to a dose-dependent increase in hepatic bile acid synthesis, consistent
with its mechanism of action.[7]
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Parameter Value Species/System Reference

Human (in vitro,
ICso (h-IBAT) 0.53+0.17 nM [6]
HEK293 cells)

>450-fold vs. human
Selectivity liver basolateral Human (in vitro) [7]

Na*/BA co-transporter

o >9000-fold vs. neutral o
Selectivity ] ) Human (in vitro) [7]
amino-acid transporter

Table 1: Preclinical Potency and Selectivity of Elobixibat.

Pharmacokinetics and Pharmacodynamics

Clinical studies have consistently shown that elobixibat has minimal systemic absorption and
acts locally within the gastrointestinal tract.
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Parameter Finding Population Reference
Very low, picomolar
Systemic Exposure concentrations in Humans [819]

plasma.

Food Effect

Systemic exposure
(Cmax) reduced by
~80% when taken

with breakfast.

Japanese patients
with CC

[8]

Protein Binding

Highly protein bound
(>99.5%).

Humans

[6]

Half-life (T1/2)

< 4 hours.

Humans

[6]

Pharmacodynamics

Dose-dependent
increase in plasma
7a-hydroxy-4-
cholesten-3-one (C4),
a biomarker of bile

acid synthesis.

Japanese patients
with CC

[8]

Correlation

Increased SBM
frequency correlated
with higher dosage
and higher plasma C4

levels.

Japanese patients
with CC

[8]

Table 2: Summary of Human Pharmacokinetic and Pharmacodynamic Properties.

Clinical Development Program

The clinical development of elobixibat for chronic constipation involved a comprehensive

series of Phase I, II, and Ill trials to establish its safety, efficacy, and optimal dosage.
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Patient Screening
(Rome 1I/IV Criteria,
Constipation History =6 mo)

l

Run-In Period (2 weeks)
- Establish Baseline SBM
- Patient Diary Training

:

Randomization (1:1)

Elobixibat Group Placebo Group
(e.g., 10 mg once daily, pre-breakfast) (Identical tablet, once daily)

Treatment Period

(e.g., 2to 12 weeks)

Data Collection & Follow-Up
- Daily Diaries (SBM, CSBM, Stool Form)
- Safety Monitoring (AES)

Endpoint Analysis

Secondary Endpoints:
- CSBM Responder Rate
- Stool Consistency (BSFS)
- Straining, Bloating Scores

Primary Endpoint:
Change in weekly SBMs
from baseline

Figure 2: Typical Phase Il Elobixibat Trial Workflow
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Caption: A generalized workflow for a pivotal elobixibat clinical trial.
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Experimental Protocols: Key Phase Il and Il Trials

Objective: To determine the optimal clinical dose of elobixibat in Japanese patients with
chronic constipation.[10][11]

Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Population: 163 Japanese patients with chronic constipation (per Rome Il criteria).

Intervention: Patients were randomized to receive elobixibat (5 mg, 10 mg, or 15 mg) or
placebo, taken orally once daily for 2 weeks.

Primary Efficacy Endpoint: Change from baseline in the frequency of spontaneous bowel
movements (SBMs) during the first week of treatment.

Methodology: After a run-in period to establish baseline SBM frequency, eligible patients
were randomized. Bowel movements, stool consistency, and other symptoms were recorded
in daily diaries. Safety and tolerability were assessed throughout the study.

Objective: To confirm the efficacy and safety of the optimal dose of elobixibat for short-term
treatment.

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Population: 133 Japanese patients with chronic constipation (Rome Il criteria).

Intervention: Following a 2-week run-in period, patients were randomized (1:1) to receive
either elobixibat 10 mg or placebo once daily for 2 weeks.

Primary Efficacy Endpoint: Change from baseline in the frequency of SBMs per week during
Week 1.

Methodology: The study design was similar to the Phase llb trial, with rigorous data
collection via patient diaries and monitoring for adverse events.

Objective: To evaluate the long-term safety, patient satisfaction, and quality of life.

Design: An open-label, single-arm, multicenter study.
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o Population: 341 Japanese patients with chronic constipation.

 Intervention: Patients received elobixibat for 52 weeks. The initial dose was 10 mg/day, with
the option to titrate down to 5 mg or up to 15 mg based on efficacy and tolerability.

e Primary Endpoint: Assessment of safety (adverse events and adverse drug reactions).

Summary of Clinical Efficacy and Safety Data

Elobixibat demonstrated statistically significant and clinically meaningful improvements in the
symptoms of chronic constipation across its clinical trial program.

] Placebo Elobixibat 5 Elobixibat Elobixibat
Trial Parameter
Group mg 10 mg 15 mg
Mean 57+4.2 5.6 +35
Phase Ilb
o SBMs/week 2629 - (p=0.0005 vs (p=0.0001 vs
Dose-Finding
(at Week 1) placebo) placebo)
LS Mean
Phase Il (2- Change in 17 6.4 (p<0.0001
week) SBMs/week ' vs placebo)
(at Week 1)

Table 3: Key Efficacy Results from Placebo-Controlled Phase Ilb and Ill Trials in Japan.[6][11]
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. Elobixibat (All

Adverse Event Placebo Group Elobixibat 10 mg

Doses)
Phase Il (2-week) n=64 n=69
Abdominal Pain 1 (2%) 13 (19%)
Diarrhea 0 (0%) 9 (13%)
Phase Il (52-week,

n=340
open label)
Abdominal Pain - - 82 (24%)
Diarrhea - - 50 (15%)

Table 4: Incidence of Most Common Adverse Drug Reactions in Japanese Phase Il Trials.
(Most events were mild in severity).[6]

Conclusion

Elobixibat represents a significant advancement in the treatment of chronic constipation,
founded on a novel, targeted mechanism of action. Its discovery and development were guided
by a clear pharmacological rationale: to locally inhibit the IBAT and increase colonic bile acid
concentrations. A robust clinical trial program has demonstrated its efficacy in increasing bowel
movement frequency and improving constipation symptoms, with a manageable safety profile
characterized primarily by mild-to-moderate gastrointestinal effects. As the first-in-class IBAT
inhibitor, elobixibat provides a valuable therapeutic option for patients and a compelling case
study in targeted, physiology-based drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6386599/
https://www.benchchem.com/product/b1671180?utm_src=pdf-body
https://www.benchchem.com/product/b1671180?utm_src=pdf-body
https://www.benchchem.com/product/b1671180?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC
[pmc.ncbi.nlm.nih.gov]

2. Bile acids affect intestinal barrier function through FXR and TGR5 - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5
[frontiersin.org]

4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nim.nih.gov]

5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC
[pmc.ncbi.nlm.nih.gov]

6. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

7. Elobixibat and its potential role in chronic idiopathic constipation - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]
9. researchgate.net [researchgate.net]

10. [PDF] Determining an optimal clinical dose of elobixibat, a novel inhibitor of the ileal bile
acid transporter, in Japanese patients with chronic constipation: a phase Il, multicenter,
double-blind, placebo-controlled randomized clinical trial | Semantic Scholar
[semanticscholar.org]

11. Determining an optimal clinical dose of elobixibat, a novel inhibitor of the ileal bile acid
transporter, in Japanese patients with chronic constipation: a phase I, multicenter, double-
blind, placebo-controlled randomized clinical trial - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Elobixibat: A Technical Guide to its Discovery,
Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671180#elobixibat-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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